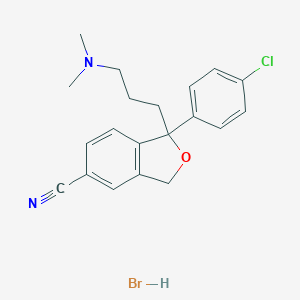
2,2,6,6-テトラメチル-4-シアノピペリジン
説明
2,2,6,6-Tetramethyl-4-piperidinecarbonitrile is an organic compound with the molecular formula C10H18N2. It is a pinkish solid that is soluble in solvents such as dimethyl sulfoxide, methanol, and water . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
2,2,6,6-Tetramethyl-4-piperidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
Target of Action
2,2,6,6-Tetramethyl-4-cyanopiperidine is a hindered secondary amine . It is used to prepare metallo-amide bases and selective generation of silylketene acetals . .
Mode of Action
For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Pharmacokinetics
It is soluble in dmso, ethanol, and water , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,6,6-Tetramethyl-4-cyanopiperidine. For instance, it is recommended to store the compound at -20°C , suggesting that temperature can affect its stability
準備方法
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethyl-4-piperidinecarbonitrile can be synthesized from triacetonamine and tosylmethyl isocyanide . The reaction involves the formation of the piperidine ring and the introduction of the nitrile group. The reaction conditions typically include the use of a solvent such as methanol or dimethyl sulfoxide and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials, triacetonamine and tosylmethyl isocyanide, are sourced in bulk, and the reaction is carried out under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted piperidine derivatives with different functional groups.
類似化合物との比較
2,2,6,6-Tetramethyl-4-piperidinecarbonitrile can be compared with similar compounds such as:
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: This compound has a similar piperidine ring structure but with a different functional group.
2,2,6,6-Tetramethyl-4-piperidinol: This compound has a hydroxyl group instead of a nitrile group.
2,2,6,6-Tetramethylpiperidine: This compound lacks the nitrile group and has different chemical properties.
The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile lies in its nitrile group, which imparts distinct reactivity and applications compared to its analogs.
特性
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXGFDUBRWFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070695 | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67845-90-3 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 4-Cyano-2,2,6,6-tetramethylpiperidine contribute to the magnetic properties observed in the synthesized lanthanide-radical chains?
A1: 4-Cyano-2,2,6,6-tetramethylpiperidine, a stable radical, plays a crucial role in dictating the magnetic behavior of the lanthanide-radical chains. [] The radical's unpaired electron strongly interacts with the lanthanide ions, resulting in significant antiferromagnetic coupling. [] This coupling strength is remarkably high, particularly in the gadolinium derivative (Gd-TEMPO-CN), setting a new benchmark for Gd-radical pairs. [] The strong coupling observed in the terbium derivative (Tb-TEMPO-CN) contributes to its single-molecule magnet behavior, a property of high interest in molecular magnetism. []
Q2: What is the significance of using computational chemistry methods like CASSCF in understanding the magnetic behavior of these lanthanide-radical chains?
A2: Computational methods like CASSCF prove invaluable in rationalizing the observed magnetic properties. [] For instance, in the case of Tb-TEMPO-CN, CASSCF calculations accurately predicted the strong antiferromagnetic coupling constant (JTb-rad) between the terbium ion and the TEMPO-CN radical. [] This computational validation strengthens the experimental findings and offers deeper insights into the underlying electronic interactions responsible for the observed magnetic behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
![Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}](/img/structure/B16756.png)






![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)





